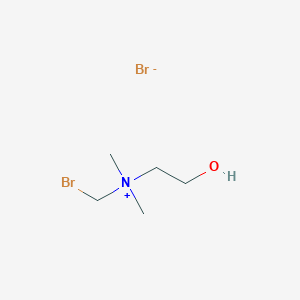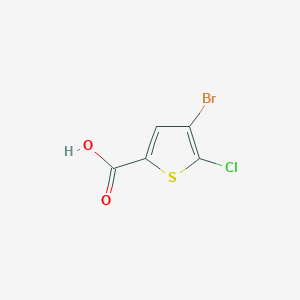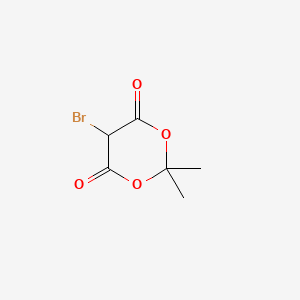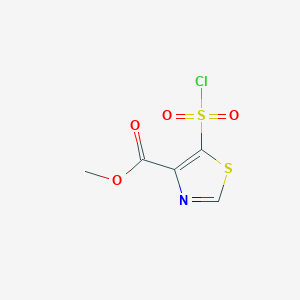
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid" is a derivative of pyrazole, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of pyrazole derivatives can be accomplished through various methods. For instance, the Gewald synthesis technique is used to synthesize 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiophene-3-carbonitrile, which is then treated with 1,3-disubstituted pyrazole-4-carboxaldehyde to obtain novel Schiff bases . Another efficient route for the synthesis of 5-amino-3-aryl-1-(tert-butyl)-1H-pyrazole-4-carboxamides involves a selective Sandmeyer reaction on the corresponding diaminopyrazole . Additionally, 5-amino-3-trifluoromethylisoxazole- and -pyrazole-4-carboxylic acids are prepared by reactions with cyanoacetic acid derivatives .
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as demonstrated by the determination of the crystal and molecular structure of a 3-pyrazolone derivative, which revealed intramolecular hydrogen bonding . Similarly, the structure of novel compounds can be established based on elemental analyses, IR, 1H NMR, 13C NMR, and mass spectral data .
Chemical Reactions Analysis
Pyrazole derivatives undergo various chemical reactions. For example, the reaction of 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides with acetylacetone and arylidenemalononitriles yields pyrazolo[1,5-a]-pyrimidine derivatives, while treatment with isatin and selected aldehydes produces Schiff bases . The condensation of 5-amino-1,3-disubstituted-pyrazoles with aromatic aldehydes leads to the synthesis of new fluorinated 1,3,4-trisubstituted-4H-pyrazolo[3,4-e][1,4]thiazepin-7-ones .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives are characterized by spectroscopic methods such as NMR, IR, and Mass spectroscopy. These properties are influenced by the substituents on the pyrazole ring, as seen in the synthesis of various substituted pyrazole dicarboxylic acid derivatives . The antimicrobial and antitumor activities of these compounds are also indicative of their chemical properties, with some derivatives showing excellent activity .
Aplicaciones Científicas De Investigación
1. Inhibition of Carbonic Anhydrase Isoenzymes
Pyrazole carboxylic acid derivatives, such as those synthesized from 5-amino-1,3,4-thiadiazole-2-sulfonamide, have been studied for their inhibitory effects on carbonic anhydrase isoenzymes. These derivatives demonstrate potent inhibition of hydratase and esterase activities in human carbonic anhydrase isoenzymes hCA-I and hCA-II (Bülbül, Kasımoğulları, & Küfreviˇoğlu, 2008).
2. Synthesis of Polychelated Ligands
Research into 1H-pyrazole-3(5)-carboxylic acids focuses on creating novel ligands with triazole moieties. These ligands, synthesized from azido-1H-pyrazole-3-carboxylic acids, are potential candidates for applications in medicinal chemistry and metal complex catalysis (Dalinger et al., 2020).
3. Generation of Novel Aminoazole-4-Carboxylic Acids
The synthesis of 5-amino-3-trifluoromethylisoxazole and -pyrazole-4-carboxylic acids explores their reactions with various electrophiles. This research has implications for the development of new compounds with potential applications in different chemical domains (Tanaka, Suzuki, Maeno, & Mitsuhashi, 1986).
4. Development of New Analgesic and Anti-Inflammatory Agents
Compounds derived from 5-substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters were investigated for their analgesic and anti-inflammatory properties. These studies contribute to the search for novel therapeutic agents in pain and inflammation management (Gokulan, Jayakar, Alagarsamy, & Solomon, 2012).
5. Applications in Antibacterial Research
Derivatives of 4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carboxylic acid were synthesized and evaluated for their antibacterial activities against various bacterial strains. This line of research is crucial for the development of new antibacterial agents (Bildirici, Şener, & Tozlu, 2007).
Safety And Hazards
Propiedades
IUPAC Name |
5-amino-1-(2,4-difluorophenyl)pyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F2N3O2/c11-5-1-2-8(7(12)3-5)15-9(13)6(4-14-15)10(16)17/h1-4H,13H2,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMZMLHXRADPUBF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)N2C(=C(C=N2)C(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20575588 |
Source


|
| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
CAS RN |
918405-21-7 |
Source


|
| Record name | 5-Amino-1-(2,4-difluorophenyl)-1H-pyrazole-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20575588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














